N,N'-Dibutyl-1,6-hexanediamine
Overview
Description
N,N'-Dibutyl-1,6-hexanediamine is a derivative of 1,6-hexanediamine, a compound that serves as a crucial intermediate in the synthesis of a variety of polymeric and chemical materials. It is specifically modified by the introduction of dibutyl groups to enhance its solubility, reactivity, and applicability in various chemical synthesis processes.
Synthesis Analysis
The synthesis of N,N'-Dibutyl-1,6-hexanediamine-related compounds typically involves one-pot reactions, where all reactants are combined in a single step to produce the desired product. For example, dialkyl hexane-1,6-dicarbamate, a related compound, can be synthesized from 1,6-hexanediamine, urea, and alcohols using a zinc-incorporated berlinite (ZnAlPO4) catalyst under specific conditions to achieve high yields (Sun et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to N,N'-Dibutyl-1,6-hexanediamine, such as hexanediamine-based polyureas, is crucial for understanding their properties and applications. These structures often feature complex arrangements of atoms and bonds, with specific configurations leading to unique physical and chemical characteristics. The molecular structure is determined through methods like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule.
Chemical Reactions and Properties
N,N'-Dibutyl-1,6-hexanediamine and its derivatives undergo various chemical reactions, including polymerization, condensation, and amine azulenylation, to form a wide range of products with diverse applications. These reactions are influenced by the specific functional groups present in the molecule and the conditions under which the reactions are carried out.
Physical Properties Analysis
The physical properties of N,N'-Dibutyl-1,6-hexanediamine-related compounds, such as solubility, melting point, and crystallinity, are key to their applications in different industries. For instance, urea-terminated poly(1,6-hexamethyleneurea) oligomers exhibit a spiral fiber bundle morphology, a particle size distribution of about 1 to 10 μm, and high crystallinity, making them suitable for use as filled polyols in polyurethanes (Harris et al., 1995).
Scientific Research Applications
Solubility and Thermodynamic Analysis : The solubility of 1,6-Hexanediamine, a related compound, in various solvents has been studied, providing insights into its temperature-dependent solubility characteristics (Li, Dou, Zhang, Xu, & Liu, 2017).
Synthesis and Application in Catalysis : Research has demonstrated the synthesis of Dialkyl hexane-1,6-dicarbamate via a one-pot reaction using 1,6-Hexanediamine, highlighting its application in catalytic processes (Sun, Mai, Deng, Idem, & Liang, 2016).
Corrosion Inhibition Study : Studies on 1,6-hexanediamine-based compounds have explored their use as corrosion inhibitors, indicating their potential in material protection applications (Ali & Saeed, 2001).
Toxicity Studies : Research on the inhalation toxicity of 1,6-Hexanediamine dihydrochloride in rats and mice has provided valuable information about its safety profile, particularly in industrial contexts (Hébert et al., 1993).
Surface Modification for Tissue Engineering : The modification of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) membrane using 1,6-hexanediamine treatment has been explored for potential applications in tissue engineering (Wang, Wang, & Cao, 2009).
Environmental Applications in Wastewater Treatment : Studies on amino-functionalized multi-walled carbon nanotubes prepared using 1,6-hexanediamine demonstrate its application in removing dyes from wastewater, showcasing its environmental benefits (Liu et al., 2014).
Safety And Hazards
“N,N’-Dibutyl-1,6-hexanediamine” is highly toxic upon inhalation and is listed as an extremely hazardous substance as defined by the U.S. Emergency Planning and Community Right-to-Know Act . It causes severe skin burns and eye damage, and it’s fatal if inhaled . It’s strongly alkaline and is corrosive to eyes and skin .
properties
IUPAC Name |
N,N'-dibutylhexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h15-16H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRUGPJUVWRHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCNCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038823 | |
Record name | N,N'-Dibutylhexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylenediamine, n,n'-dibutyl- appears as a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N'-Dibutyl-1,6-hexanediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6365 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
399.2 °F at 760 mmHg (EPA, 1998), 137 to 140 °C @ 3-4 mm Hg | |
Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
N,N'-Dibutyl-1,6-hexanediamine | |
CAS RN |
4835-11-4 | |
Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N′-Dibutyl-1,6-hexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4835-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dibutyl-1,6-hexanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004835114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Hexanediamine, N1,N6-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Dibutylhexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dibutylhexane-1,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846A8RML53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.